Bisindolylmaleimide III is a chemical compound recognized primarily as a selective inhibitor of protein kinase C. It is classified as a derivative of bisindolylmaleimides, which are known for their biological activities, particularly in cancer research and cellular signaling pathways. Bisindolylmaleimide III is notable for its competitive inhibition of various kinases, making it a valuable tool in biochemical studies.
The compound was first synthesized in the early 1990s, with significant contributions from researchers exploring the structure-activity relationships of protein kinase inhibitors. The foundational work on bisindolylmaleimides was initiated by Steglich et al. in 1980, leading to various derivatives, including bisindolylmaleimide III, which has been characterized for its potent inhibitory effects on protein kinase C and other related kinases.
Bisindolylmaleimide III falls under the category of kinase inhibitors, specifically targeting protein kinase C. It is further classified based on its structure as an indole-based compound, which is integral to its mechanism of action.
The synthesis of bisindolylmaleimide III typically involves several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice. For example, using tetrahydrofuran as a solvent and potassium tert-butoxide as a base has been shown to yield high quantities of the desired product . The reaction typically proceeds through several intermediates, which can be monitored and isolated for further analysis.
The molecular formula of bisindolylmaleimide III is with a molecular weight of 384.43 g/mol. The structure features two indole rings connected by a maleimide moiety.
The compound's structural data can be represented in various formats:
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CN(C5=CC=CC=C54)CCCN
This structural information underlines its complexity and potential interactions within biological systems.
Bisindolylmaleimide III participates in various chemical reactions typical for indole derivatives:
The reactions are often characterized by their color changes during synthesis, indicating different stages of product formation. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor these reactions and quantify yields .
The mechanism of action for bisindolylmaleimide III primarily involves its role as a competitive inhibitor of protein kinase C. It binds to the ATP-binding site of the enzyme, preventing substrate phosphorylation.
Research indicates that bisindolylmaleimide III has an inhibitory constant (K_i) of approximately 16.5 µM against NAD(P)H:quinone oxidoreductase 2 and an IC₅₀ value around 26 nM for protein kinase C . This specificity highlights its potential in therapeutic applications targeting signal transduction pathways involved in cancer progression.
Bisindolylmaleimide III is extensively utilized in scientific research due to its role as a selective inhibitor of protein kinase C. Its applications include:
Bisindolylmaleimides (BIMs) represent a class of heterocyclic compounds characterized by a central maleimide ring flanked by two indole moieties. These compounds belong to the broader family of maleimide-based protein kinase inhibitors and serve as biosynthetic precursors to indolocarbazole alkaloids like staurosporine. The molecular architecture of BIMs features a planar core structure that facilitates interactions with the ATP-binding sites of kinases, while the N-1 and C-3 positions of the indole rings provide sites for structural diversification [2] [4]. Naturally occurring BIMs include arcyriarubin A-C, initially isolated from Myxomycetes slime moulds, which demonstrate the prototypical structure of this chemical class [4] [8]. Unlike their indolocarbazole descendants, BIMs lack the central bond between the aromatic units, conferring greater molecular flexibility and enhanced drug-like properties. This structural flexibility enables diverse binding conformations to kinase targets while maintaining the essential pharmacophore elements required for potent inhibition [4].
Table 1: Characteristic Properties of Bisindolylmaleimide III
Property | Value/Description |
---|---|
Molecular Formula | C₂₃H₂₀N₄O₂ |
Molecular Weight | 384.43 g/mol |
CAS Registry Number | 137592-43-9 |
Solubility Characteristics | Soluble in methanol or DMSO |
Core Structure | Bisindolylmaleimide with 3-aminopropyl substitution at N-1 position |
Key Functional Groups | Maleimide ring, two indole systems, tertiary amine side chain |
The medicinal chemistry journey of bisindolylmaleimides began with Steglich's pioneering work in 1980, which first described the isolation of arcyriarubin A from slime moulds and established the foundational synthetic approach using Grignard methodology [4] [8]. This breakthrough revealed the protein kinase inhibitory activity of BIMs and ignited pharmaceutical interest in their therapeutic potential. Throughout the 1990s, systematic structure-activity relationship (SAR) studies led to the development of first-generation inhibitors including GF109203X (BIM-I), which demonstrated nanomolar potency against PKC isoforms [1] [6]. The discovery that BIMs could serve as synthetic precursors to indolocarbazoles further accelerated medicinal chemistry exploration, positioning these compounds at the intersection of natural product chemistry and rational drug design [4] [8]. Significant milestones in BIM development included the introduction of macrocyclic derivatives in the late 1990s, exemplified by ruboxistaurin, which achieved remarkable isoform selectivity through conformational restriction of the side chain [8]. This historical progression reflects the evolution from promiscuous inhibitors to highly selective therapeutic candidates optimized through rational structural modifications [6] [8].
Bisindolylmaleimide III (C₂₃H₂₀N₄O₂; molecular weight 384.43 g/mol) distinguishes itself within the BIM family through its specific substitution pattern featuring a 3-aminopropyl chain at the N-1 position of one indole ring [5] [9]. This tertiary amine side chain confers distinctive physicochemical properties and biological activity compared to simpler analogs. The compound exhibits potent inhibition of protein kinase C (PKC) with an IC₅₀ value of 26 nM, while demonstrating significantly reduced activity against protein kinase A (IC₅₀ = 500 nM), indicating substantial selectivity within the kinome [1] [5]. X-ray crystallographic analyses of related BIM complexes reveal that the maleimide carbonyls form critical hydrogen bonds with the kinase hinge region, while the indole systems engage in hydrophobic interactions within the adenine-binding pocket [6]. The 3-aminopropyl substituent extends into the selectivity pocket of PKC isoforms, explaining its preferential inhibition of PKCα and ribosomal S6 protein kinase 1 [7]. Beyond its primary kinase targets, Bisindolylmaleimide III exhibits secondary pharmacological activities including competitive inhibition of NQO2 (Kᵢ = 16.5 µM) and Ste20-related kinase (SLK; IC₅₀ = 170 nM), highlighting its polypharmacological potential [1].
Table 2: Kinase Selectivity Profile of Bisindolylmaleimide III
Target Kinase | Inhibition Activity | Specificity Ratio |
---|---|---|
PKCα | IC₅₀ = 26 nM | Reference |
Ribosomal S6 Kinase 1 | Potent inhibition | Comparable to PKCα |
Protein Kinase A (PKA) | IC₅₀ = 500 nM | 19-fold selective over PKCα |
PKCβ | IC₅₀ = 170 nM | 6.5-fold selective over PKCα |
PKCγ | Moderate inhibition | Lower than PKCα |
CDK2 | IC₅₀ = 2 µM | 77-fold selective over PKCα |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7